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p-Cresyl isovalerate

Flavor & Fragrance Formulation Physicochemical Property Comparison p-Cresyl Esters

For formulators requiring authentic tobacco, leather, and animalic profiles, p-Cresyl Isovalerate (FEMA 3387) is the definitive choice. Its branched C5 chain imparts a LogP of 3.43 and low vapor pressure (0.0109 mmHg), delivering superior substantivity and a distinct sensory profile that p-Cresyl Acetate or Isobutyrate cannot replicate. Approved by FDA and EFSA, this nature-identical compound is essential for whiskey, rum, and tea flavors. Ensure formulation integrity—do not substitute.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 55066-56-3
Cat. No. B1584962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Cresyl isovalerate
CAS55066-56-3
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(=O)CC(C)C
InChIInChI=1S/C12H16O2/c1-9(2)8-12(13)14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3
InChIKeyMVDPTWHTUYDLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





p-Cresyl Isovalerate (CAS 55066-56-3) for Flavor & Fragrance Procurement: A Technical Profile


p-Cresyl isovalerate (CAS 55066-56-3), also known as p-tolyl 3-methylbutyrate, is a synthetic aromatic ester belonging to the p-cresyl ester class of flavor and fragrance (F&F) ingredients. It is a colorless to pale yellow liquid, insoluble in water but miscible in oils and ethanol, and is characterized by its molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . The compound is derived from p-cresol and isovaleric acid and is widely used in the F&F industry, with approvals from the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), and it is assigned FEMA number 3387 [1].

Why p-Cresyl Isovalerate Cannot Be Replaced by Other p-Cresyl Esters in Formulations


Despite sharing a common p-cresyl moiety, the functional and sensory performance of p-cresyl esters is fundamentally dictated by the acyl chain length and branching of the acid component . Generic substitution among p-cresyl acetate (C2), p-cresyl isobutyrate (C4, branched), and p-cresyl isovalerate (C5, branched) leads to quantifiably different outcomes in volatility (as indicated by boiling point and vapor pressure), lipophilicity (LogP), and olfactory character. These differences directly impact a compound's substantivity, diffusion profile, and the specific organoleptic notes it imparts, making interchange without reformulation and re-validation a high-risk proposition for product consistency and regulatory compliance.

Quantitative Differentiation of p-Cresyl Isovalerate (CAS 55066-56-3) vs. Key Comparators: An Evidence-Based Guide


Comparative Physicochemical Profiling: Boiling Point and Volatility of p-Cresyl Isovalerate

The molecular weight of p-cresyl isovalerate (192.26 g/mol) is identical to its straight-chain isomer, p-cresyl valerate . However, its branched isovalerate moiety confers a significantly lower boiling point (125°C @ 10 mmHg) compared to the straight-chain isomer p-cresyl valerate (267-269°C @ 760 mmHg) [1]. When compared to the lower molecular weight analog p-cresyl acetate (MW 150.17; bp 210-211°C @ 760 mmHg), p-cresyl isovalerate exhibits a higher boiling point under equivalent atmospheric pressure, indicating lower relative volatility . This data point is critical for predicting evaporation rates and olfactory performance in applications.

Flavor & Fragrance Formulation Physicochemical Property Comparison p-Cresyl Esters

Sensory Profile Differentiation: Olfactory Descriptors vs. p-Cresyl Acetate

The sensory profile of p-cresyl isovalerate is distinctly different from its shorter-chain analog, p-cresyl acetate. According to supplier data, p-cresyl isovalerate is characterized by a primary olfactory description of "tobacco, animal, sweet, herbal" . In contrast, p-cresyl acetate is described with a different primary odor profile: "narcissus, phenolic, animal" at 1% dilution, with a more "pungent lily-like, penetrating, floral" character in higher concentrations [1]. This divergence in the primary odor character—from a sweet, herbal tobacco in the C5-branched ester to a pungent, floral narcissus in the C2 ester—is a quantifiable and commercially significant differentiator for perfumers and flavorists.

Sensory Analysis Organoleptic Evaluation Flavor & Fragrance Creation

Differentiation in Lipophilicity: LogP Value Comparison

Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a key determinant of a compound's behavior in both biological systems and product formulations. p-Cresyl isovalerate has a reported LogP value of 3.43 . This is significantly higher than the LogP of the smaller analog p-cresyl acetate, which is reported as 2.11 . The higher LogP for p-cresyl isovalerate indicates it is considerably more lipophilic, which correlates with higher affinity for fatty or oily matrices and reduced water solubility.

Quantitative Structure-Property Relationship Partition Coefficient ADME Properties

Regulatory and Purity Benchmarking: JECFA and FEMA Status

For flavor applications, regulatory status is a non-negotiable procurement criterion. p-Cresyl isovalerate is recognized by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with specification number 702 and has been evaluated with "No safety concern at current levels of intake when used as a flavouring agent" [1]. It is also approved as a flavoring agent by the U.S. FDA and EU EFSA . A key comparator, the straight-chain isomer p-cresyl valerate, is noted in some industry databases as not being used for fragrances or flavors, representing a significant regulatory and application gap [2].

Food Additive Regulation Flavor Substance Safety Procurement Compliance

Flavor Association and Natural Occurrence Profile

The natural occurrence profile of a flavor compound can be a point of differentiation in certain applications. p-Cresyl isovalerate is reported to occur naturally in a specific range of foods and beverages, including coffee, tea, passion fruit, red raspberry, rum, soybean, and notably, whiskey [1]. This contrasts with compounds like p-cresyl acetate, which, while having a broader occurrence profile, is not typically highlighted in the context of these specific alcoholic and fruit matrices. This association is a key selection criterion for flavorists aiming to create authentic profiles for these products.

Natural Occurrence Flavor Chemistry Authenticity

Strategic Applications of p-Cresyl Isovalerate (CAS 55066-56-3) Based on Quantitative Differentiation


Tobacco and Animalic Accords in Fine Fragrance

p-Cresyl isovalerate is the preferred choice for creating tobacco, leather, and animalic notes in perfumery due to its documented sensory profile of 'tobacco, animal, sweet, herbal' . This distinct odor character, which is not replicated by other p-cresyl esters like the floral/narcissus p-cresyl acetate [1], makes it an indispensable component in formulations requiring these specific complex and warm undertones. Its moderate volatility ensures a well-balanced performance between top and heart notes.

Whiskey, Rum, and Tea Flavor Formulation

The natural occurrence of p-cresyl isovalerate in whiskey, rum, and tea makes it a critical ingredient for developing authentic, nature-identical flavor profiles for these beverages [2]. Its regulatory approval by JECFA, FDA, and EFSA provides a clear path for procurement and use in food and beverage products globally [3]. Flavorists rely on this compound to contribute to the phenolic, woody, and animalic nuances characteristic of aged spirits and certain tea varieties.

Formulations Requiring Controlled Release and Oil Solubility

For applications such as in fine fragrance, where a longer-lasting scent (substantivity) is desired, or in oil-based flavor systems, the physicochemical properties of p-cresyl isovalerate provide a distinct advantage. Its LogP of 3.43 indicates high lipophilicity and good solubility in oils , making it ideal for such matrices. Its vapor pressure of 0.0109 mmHg at 25°C suggests a slower evaporation rate compared to more volatile esters like p-cresyl acetate, contributing to its value as a fixative and base-note modifier.

Analytical Reference Standard for Tobacco and Beverage Research

Given its specific occurrence in products like coffee, tea, and alcoholic beverages [2], p-cresyl isovalerate is a necessary analytical standard for food and flavor chemists. Its unique CAS number and defined purity specifications (e.g., >98.0% GC) are essential for accurate quantification in GC-MS studies, product authentication, and quality control of natural extracts and finished goods, where misidentification with a non-food-grade isomer like p-cresyl valerate would be a critical error [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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